molecular formula C15H14ClN3O2S B5725052 3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide

3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide

Cat. No. B5725052
M. Wt: 335.8 g/mol
InChI Key: KDLGWJFMUDZFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and protein tyrosine phosphatase 1B (PTP1B). These enzymes play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments is its ability to inhibit the activity of certain enzymes such as GSK-3β and PTP1B. This makes it a useful tool in the study of various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound at a safe concentration to avoid any adverse effects.

Future Directions

There are several future directions for the study of 3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide. One of the future directions is the study of its potential as a therapeutic agent for various diseases such as cancer, diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the synthesis of analogs of this compound may lead to the development of more potent and selective inhibitors of GSK-3β and PTP1B.

Synthesis Methods

3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using different methods. One of the commonly used methods is the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride, followed by the reaction with 2-aminopyridine and carbon disulfide. This method yields the desired compound in good yield and purity.

Scientific Research Applications

3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been used in the study of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-2-21-12-7-6-10(9-11(12)16)14(20)19-15(22)18-13-5-3-4-8-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLGWJFMUDZFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.